molecular formula C22H32O4 B1671730 Iloprost CAS No. 78919-13-8

Iloprost

Cat. No. B1671730
CAS RN: 78919-13-8
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-ACWOEMLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iloprost is a synthetic analogue of prostacyclin PGI2 that dilates systemic and pulmonary arterial vascular beds . It is used to treat pulmonary arterial hypertension (PAH) and other conditions where blood vessels are constricted and blood cannot flow to the tissues .


Synthesis Analysis

The synthesis of Iloprost involves fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation . An alternative synthesis for Iloprost has been accomplished in 13 steps via a convergent synthesis starting from commercially available (-)-Corey lactone diol .


Molecular Structure Analysis

Iloprost is a carbobicyclic compound that is prostaglandin I2 in which the endocyclic oxygen is replaced by a methylene group and in which the (1E,3S)-3-hydroxyoct-1-en-1-yl side chain is replaced by a (3R)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl group . The crystal structures of the PPARα ligand-binding domain and PPARδ ligand-binding domain bound to iloprost provide unambiguous evidence for the direct interaction between iloprost and PPARs .


Chemical Reactions Analysis

Iloprost is a second-generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first-generation stable analogs, such as carbaprostacyclin . It binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors .


Physical And Chemical Properties Analysis

Iloprost has a molecular formula of C22H32O4 and a molecular weight of 360.49 . It is soluble in DMSO .

Scientific Research Applications

Pulmonary Hypertension

Iloprost is used as an effective therapy for severe pulmonary hypertension. Studies have shown that inhaled iloprost improves hemodynamics and exercise capacity in patients with this condition. It causes selective pulmonary vasodilatation, significantly improving quality of life, reducing dyspnea, and improving NYHA class (Olschewski et al., 2002).

Raynaud's Phenomenon and Systemic Sclerosis

Intravenous infusion of iloprost significantly lessens the number and severity of attacks in patients with severe Raynaud's phenomenon, particularly those with systemic sclerosis. It shows promise in reducing skin tightness and improving ulcer healing, suggesting inhibitory effects on skin fibrosis (McHugh et al., 1988).

Vascular and Heart Diseases

Iloprost has shown benefits in peripheral vascular disease, myocardial ischemia, and during extracorporeal circulation procedures. It mimics the pharmacodynamic properties of epoprostenol, including vasodilation and inhibition of platelet aggregation, with improved stability enhancing its clinical utility (Grant & Goa, 1992).

Asthma

Inhalation of iloprost can suppress features of asthma by inhibiting airway dendritic cell function. This indicates its potential use as an anti-inflammatory treatment in asthma management (Idzko et al., 2007).

Bone Edema and Osteonecrosis

Iloprost is effective in managing bone marrow edema and early stages of osteonecrosis, showing antithrombotic, vasodilative, and antiproliferative effects. However, its impact on advanced stages of avascular necrosis is limited (Pountos & Giannoudis, 2018).

Exercise Capacity and Platelet Aggregation

Iloprost improves exercise capacity in patients with stable angina pectoris, independent of changes in myocardial oxygen demand. It also significantly reduces platelet aggregation, which may enhance myocardial perfusion (Bugiardini et al., 1986).

Spinal Cord Injury

Iloprost shows promise in attenuating motor disturbances induced by spinal cord trauma. It reduces intramedullary hemorrhages and the accumulation of leukocytes at the site of trauma, suggesting potential benefits in spinal cord injury management (Taoka et al., 1997).

Safety And Hazards

Iloprost is toxic if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Iloprost requires the Frizzled-9 receptor to prevent lung cancer . This work represents a critical advancement in defining iloprost’s chemopreventive mechanisms and identifies a potential response marker for future clinical trials . The Therapeutic Iloprost during ARDS trial (ThIlo trial) is a multicenter, randomized, single-blinded, clinical phase II trial assessing the efficacy of inhaled iloprost for the prevention of the development and progression of ARDS in critically ill patients .

properties

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-ACWOEMLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041046
Record name Iloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Iloprost is a second generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first generation stable analogs, such as carbaprostacyclin. Iloprost binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors. Iloprost constricts the ilium and fundus circular smooth muscle as strongly as prostaglandin E2 (PGE2) itself. Iloprost inhibits the ADP, thrombin, and collagen-induced aggregation of human platelets. In whole animals, iloprost acts as a vasodilator, hypotensive, antidiuretic, and prolongs bleeding time. All of these properties help to antagonize the pathological changes that take place in the small pulmonary arteries of patients with pulmonary hypertension.
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Iloprost

CAS RN

78919-13-8
Record name Iloprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iloprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iloprost
Reactant of Route 2
Iloprost
Reactant of Route 3
Iloprost
Reactant of Route 4
Reactant of Route 4
Iloprost
Reactant of Route 5
Reactant of Route 5
Iloprost
Reactant of Route 6
Iloprost

Citations

For This Compound
37,700
Citations
H Olschewski, G Simonneau, N Galiè… - … England Journal of …, 2002 - Mass Medical Soc
… Iloprost is a stable analogue of prostacyclin that is associated … iloprost results in substantial clinical improvement. Our objective in this trial was to evaluate the effects of inhaled iloprost …
Number of citations: 372 www.nejm.org
J Pope, D Fenlon, A Thompson, B Shea… - Cochrane Database …, 1996 - cochranelibrary.com
… of attacks in Iloprost versus placebo favoured Iloprost but did … po Iloprost compared to IV Iloprost, an analysis of IV Iloprost … that IV Iloprost seems very effective and oral Iloprost and …
Number of citations: 263 www.cochranelibrary.com
H Olschewski - European Respiratory Review, 2009 - Eur Respiratory Soc
… properties of aerosolised iloprost were investigated in patients with PH. Aerosolised iloprost and iv … with severe PH, but only iloprost showed pulmonary selectivity and improved arterial …
Number of citations: 67 err.ersjournals.com
H Olschewski, HA Ghofrani, T Schmehl… - Annals of Internal …, 2000 - acpjournals.org
… to inhaled iloprost was … iloprost, 8 stopped: Four had lung transplantation, 1 switched to intravenous prostacyclin therapy, and 3 died. Seven patients are still receiving inhaled iloprost […
Number of citations: 368 www.acpjournals.org
ZC Jing, X Jiang, ZY Han, XQ Xu… - European …, 2009 - Eur Respiratory Soc
… of aerosolised iloprost for identifying … iloprost. The effects of the two vasodilators on haemodynamic parameters were recorded. All acute responders identified by aerosolised iloprost …
Number of citations: 160 erj.ersjournals.com
H Olschewski, D Walmrath, R Schermuly… - Annals of internal …, 1996 - acpjournals.org
… analog, iloprost, in patients with severe pulmonary hypertension. … iloprost inhalation (white bar, ILO) in patient E, who received long-term treatment with inhalations of 100 µg of iloprost …
Number of citations: 566 www.acpjournals.org
SE Baker, RH Hockman - Annals of Pharmacotherapy, 2005 - journals.sagepub.com
… A stable analog of prostacyclin, inhaled iloprost is thought to … In a placebo-controlled trial of 203 patients, inhaled iloprost … hemodynamic benefits for inhaled iloprost alone and in …
Number of citations: 49 journals.sagepub.com
H Olschewski, MM Hoeper, J Behr, R Ewert, A Meyer… - Respiratory …, 2010 - Elsevier
… iloprost either from baseline or after 3 months in a prospective, open-label 2-year study. Iloprost … Sixty patients received at least 1 dose of inhaled iloprost. Thirty-six patients completed at …
Number of citations: 116 www.sciencedirect.com
VV McLaughlin, RJ Oudiz, A Frost… - American journal of …, 2006 - atsjournals.org
… in 34% of iloprost versus 6% of placebo patients (p = 0.002). Iloprost delayed the time to … this study demonstrate that the addition of inhaled iloprost in patients with PAH with reduced …
Number of citations: 839 www.atsjournals.org
E Elinav, T Chajek-Shaul, M Stern - BMJ, 2002 - bmj.com
Background: Polychlorinated biphenyls (PCBs) are ubiquitous environment-contaminating synthetic chemicals that have been associated with increased risk of hepatic cancer, …
Number of citations: 95 www.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.